![molecular formula C10H10ClN3 B1348829 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 214416-39-4](/img/structure/B1348829.png)
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
4-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, also known as CPMA, is a pyrazole derivative that has been studied for its potential applications in various scientific research fields. CPMA is a highly versatile compound due to its unique structure, which consists of a pyrazole ring linked to a chlorophenyl group and a methyl group. This structure provides CPMA with a wide range of potential applications, including its use as a synthetic intermediate, a reagent for organic synthesis, and as a potential therapeutic agent. In
Scientific Research Applications
Antimicrobial and Anticancer Applications
A series of compounds derived from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity against various pathogens (Hafez, El-Gazzar, & Al-Hussain, 2016).
Applications in Lung Cancer Treatment
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, showed significant inhibitory effects on the growth of A549 lung cancer cells. The study highlighted the importance of the 4-chlorophenyl group at the pyrazole moiety for enhanced anticancer activity (Zhang et al., 2008).
Chemical Sensing and Detection
A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine demonstrated excellent fluorescence sensing ability for Al3+ and Zn2+ ions, showcasing potential applications in chemical sensing and environmental monitoring. The compound's multi-responsive properties were further utilized in constructing a logic circuit for detecting these metal ions in water samples (Gao et al., 2018).
Antimicrobial Activity
Synthesized pyrazolines derived from 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine showed moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis of Heterocyclic Compounds
The compound has also been used as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]quinolines, indicating its utility in the development of new chemical entities with potential pharmacological activities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).
properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGPVNFVWLQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341799 | |
Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
214416-39-4 | |
Record name | 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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